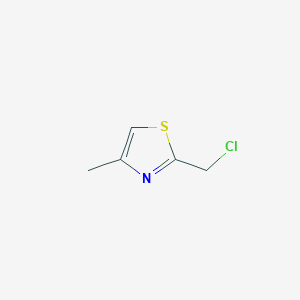

2-(Chloromethyl)-4-methyl-1,3-thiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIQIVZFDMPNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460784 | |

| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50398-72-6 | |

| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 4 Methyl 1,3 Thiazole and Its Analogues

Thiazole (B1198619) Ring Construction Strategies for Substituted Thiazoles

The formation of the 1,3-thiazole ring is the foundational step in synthesizing the target compound and its analogues. Various cyclocondensation strategies have been developed, with the Hantzsch synthesis being the most prominent.

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction in thiazole chemistry. synarchive.comtandfonline.com The fundamental principle involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). synarchive.comnih.govresearchgate.net This reaction provides a direct and versatile route to a wide array of substituted thiazoles. researchgate.net

For the synthesis of chloromethyl thiazole scaffolds, the Hantzsch reaction is adapted by selecting specific precursors. A common strategy to form a 4-(chloromethyl)thiazole derivative involves the reaction between 1,3-dichloropropanone and a thioamide or thiourea. asianpubs.org The reaction proceeds through initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions, such as pH. rsc.org While reactions in neutral solvents typically yield a single isomer, conducting the condensation under acidic conditions can lead to mixtures of isomers, for example, 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles when using N-monosubstituted thioureas. rsc.org For technical production, thioamides containing primary or secondary amines may require protecting groups to prevent side reactions with the highly reactive α-haloketones, although this adds extra steps to the synthesis. google.com

Table 1: Hantzsch Synthesis Variations for Thiazole Derivatives

| Thio-Component | α-Halocarbonyl Component | Resulting Thiazole Type | Reference |

|---|---|---|---|

| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Substituted Hantzsch thiazole derivatives | nih.gov |

| Thiourea | 1,3-Dichloropropanone | 2-Amino-(4-chloromethyl)thiazole hydrochloride | asianpubs.org |

| Thioamides | α-Haloketones | General thiazole derivatives | synarchive.comgoogle.com |

| N-monosubstituted thioureas | α-Halogeno ketones | 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

Beyond the Hantzsch synthesis, several other cyclocondensation methods are employed to construct the 1,3-thiazole ring. These alternatives can offer different substrate scopes, milder reaction conditions, or access to substitution patterns that are difficult to achieve via the Hantzsch route.

One notable method involves the reaction of allyl isothiocyanate or its derivatives with chlorine. google.comsemanticscholar.org For instance, 1,3-dichloropropene (B49464) can be reacted with sodium thiocyanate (B1210189) to produce 3-chloro-2-propenylthiocyanate, which rearranges to 3-chloro-1-propenylisothiocyanate. Subsequent chlorination of this intermediate yields 2-chloro-5-chloromethylthiazole (B146395), an isomer of the target compound. semanticscholar.org This pathway highlights the utility of isothiocyanates as versatile precursors for chloromethylthiazoles.

Other innovative approaches include:

From Thioamides and Alkynyl(aryl)iodonium Reagents: This method involves the cyclocondensation of thioamides or thioureas with hypervalent iodine reagents, providing a facile synthesis of various thiazoles. nih.govacs.org

From N-(2-oxoalkyl)amides: The thionation of these amides using Lawesson's reagent can furnish 1,3-thiazoles. organic-chemistry.orgnih.gov

Cook-Heilborn Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

Base-Induced Cyclization: Active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide, can react with methyl arenecarbodithioates in a base-induced cyclization to form 4,5-disubstituted thiazoles. organic-chemistry.org

Introduction and Regioselective Functionalization of the Chloromethyl Moiety

The chloromethyl group can be introduced either during the ring formation, as seen in Hantzsch-type syntheses using chlorinated precursors, or by functionalizing a pre-existing methyl-substituted thiazole. The latter approach requires controlled and regioselective halogenation methods.

The direct chlorination of a methyl group on a thiazole ring is a key strategy for synthesizing 2-(chloromethyl)-4-methyl-1,3-thiazole from a 2,4-dimethyl-1,3-thiazole precursor. This transformation typically involves radical substitution reactions. Side-chain chlorination of methylated aromatic compounds can be achieved by reacting the substrate with chlorine gas under light irradiation. google.com This method contrasts with ring chlorination, which is favored under dark conditions. google.com

An alternative approach to functionalizing methyl groups on the thiazole ring involves deprotonation followed by reaction with an electrophile. The use of strong bases, such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA), can selectively remove a proton from a specific methyl group. rsc.org For example, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs regioselectively at the 2-methyl position. The resulting anionic intermediate can then react with a suitable chlorinating agent to introduce the desired chlorine atom. rsc.org

Achieving controlled halogenation at an exocyclic carbon, such as a methyl group attached to the thiazole ring, is crucial for synthesizing the target compound and its analogues. The regioselectivity of such reactions is paramount to avoid unwanted substitution on the thiazole ring itself or at other positions.

Table 2: Comparison of Halogenation Strategies for Thiazole Derivatives

| Strategy | Reagents & Conditions | Target Site | Key Features | Reference |

|---|---|---|---|---|

| Radical Side-Chain Chlorination | Chlorine gas, light irradiation | Exocyclic methyl group | Selective for side-chain over aromatic ring | google.com |

| Deprotonation-Electrophilic Quench | BuLi or LDA, then an electrophilic chlorine source | Exocyclic methyl group | High regioselectivity directed by other functional groups | rsc.org |

| Electrophilic Aromatic Substitution | Copper(I) or (II) halides | Thiazole ring (e.g., C5 position) | Functionalizes the heterocyclic ring directly | nih.gov |

As outlined in the table, radical chlorination is a direct method for converting a methyl group to a chloromethyl group. google.com The success of this strategy depends on the stability of the thiazole ring under radical conditions and the ability to control the extent of chlorination to prevent the formation of dichloromethyl or trichloromethyl byproducts. The deprotonation strategy offers a higher degree of control, as the site of metalation can be precisely directed by existing functional groups on the ring, thus ensuring regioselective introduction of the halogen. rsc.org

Synthesis of Key Precursors and Intermediate Derivatization Pathways

The synthesis of this compound relies on the availability of specific precursors and the strategic derivatization of intermediates. For Hantzsch-type syntheses, the essential precursors are a thioamide (e.g., thioacetamide) and a suitably functionalized α-haloketone. A plausible ketone precursor for the target molecule would be 1,3-dichloro-2-butanone or a related structure.

A patent describes a multi-step process starting from a 3,5-dichloro-2-alkanone, which is first reacted with an inorganic thiocyanate. google.com This forms a 3-thiocyanato-5-chloro-2-alkanone intermediate, which can then be cyclized using gaseous hydrochloric acid to yield a 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazole. google.com This intermediate can be further modified; for instance, the chlorine atom at the 2-position can be removed via catalytic hydrogenation. google.com

Intermediate derivatization is a powerful strategy for creating diverse analogues from a common thiazole core. nih.govresearchgate.net For example, 2-amino-(4-chloromethyl)thiazole, synthesized via the Hantzsch reaction, can serve as a versatile intermediate. asianpubs.org Its primary amino group can be readily functionalized, such as through mesylation, to allow for subsequent nucleophilic substitution reactions, expanding the range of accessible derivatives. asianpubs.org

Preparation of 2-Amino-4-chloromethylthiazole and its Role in Thiazole Synthesis

2-Amino-4-chloromethylthiazole is a crucial building block for the synthesis of more complex thiazole derivatives. Its preparation is often achieved through the reaction of thiourea with 1,3-dichloropropanone. In a typical procedure, equimolar amounts of thiourea and 1,3-dichloropropanone are stirred in a solvent such as absolute ethanol (B145695) at room temperature. asianpubs.org The reaction mixture is then allowed to stand at a reduced temperature (e.g., 5 °C) for several hours to facilitate the crystallization of the product, which is typically isolated as its hydrochloride salt in good yields (around 70%). asianpubs.org

This intermediate, 2-amino-4-chloromethylthiazole hydrochloride, serves as a versatile precursor for a variety of thiazole-based compounds. asianpubs.orgnih.gov The amino group at the 2-position and the reactive chloromethyl group at the 4-position allow for sequential or simultaneous functionalization. For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the chloromethyl group is susceptible to nucleophilic substitution. This dual reactivity makes it an important starting material for creating libraries of substituted thiazoles for biological screening. nih.gov For example, it has been used as a starting material for the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound evaluated for its antiproliferative and antifilarial activities. nih.gov

Routes Involving Thiourea and Dihaloketones

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. nih.govmdpi.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea. nih.govresearchgate.net To synthesize thiazoles with a chloromethyl substituent, a dihaloketone like 1,3-dichloroacetone (B141476) is employed.

The reaction between thiourea and 1,3-dichloroacetone can lead to the formation of 2-amino-4-chloromethylthiazole, as described in the previous section. asianpubs.org Similarly, reacting substituted thioureas with 1,3-dichloroacetone can yield 2-substituted-amino-4-chloromethylthiazole derivatives. ias.ac.in For example, the reaction of an amidinothiourea with 1,3-dichloroacetone in isopropanol (B130326) has been shown to produce chloromethyl 5-thiazolyl ketones. ias.ac.in The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on one of the α-carbons of the dihaloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

The versatility of this method allows for the synthesis of various analogues. By changing the thiourea component, different substituents can be introduced at the 2-position of the thiazole ring. For instance, using N-methylthiourea leads to a 2-(methylamino)thiazole derivative. ias.ac.in

| Reactant 1 | Reactant 2 | Product | Reference |

| Thiourea | 1,3-Dichloropropanone | 2-Amino-4-chloromethylthiazole Hydrochloride | asianpubs.org |

| Amidinothiourea | 1,3-Dichloroacetone | Chloromethyl [(2-methylamino)-5-thiazolyl] ketone | ias.ac.in |

| N-methylthiourea | 1,3-Dichloroacetone | Chloromethyl [(2-methylamino)-5-thiazolyl] ketone | ias.ac.in |

Synthetic Pathways via Isothiocyanate Rearrangements and Subsequent Chlorination

An alternative approach to synthesizing chloromethylthiazoles involves the use of isothiocyanates, which undergo rearrangement and subsequent cyclization upon chlorination. One notable pathway starts from 1,3-dichloropropene. semanticscholar.orgresearchgate.net The reaction of 1,3-dichloropropene with sodium thiocyanate initially yields 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate. semanticscholar.orgresearchgate.net

The subsequent chlorination of this isothiocyanate derivative is the key step that leads to the formation of the thiazole ring. This process provides 2-chloro-5-chloromethylthiazole in moderate yields. semanticscholar.orgresearchgate.net A similar strategy has been reported starting from allyl isothiocyanate, which, upon reaction with a chlorinating agent, can be converted to 2-chloro-5-(chloromethyl)thiazole. google.com The mechanism involves the addition of chlorine to the allyl group to form a sulfenyl chloride derivative, which then undergoes cyclization to a 2-thiazoline intermediate. This intermediate subsequently eliminates hydrogen halide (HX) to yield the final 2-chloro-5-(chloromethyl)thiazole product. google.com

| Starting Material | Key Intermediate | Final Product | Reference |

| 1,3-Dichloropropene | 3-Chloro-1-propenylisothiocyanate | 2-Chloro-5-chloromethylthiazole | semanticscholar.orgresearchgate.net |

| Allyl isothiocyanate | Sulfenyl chloride derivative | 2-Chloro-5-(chloromethyl)thiazole | google.com |

Cyclization Approaches Using Thioamides and α-Halocarbonyl Compounds

The Hantzsch synthesis is a broad and versatile method that extends beyond the use of thiourea. A wide array of thioamides can be reacted with various α-halocarbonyl compounds to produce diversely substituted thiazoles. nih.govchemrxiv.org This approach is a cornerstone of thiazole chemistry. ijper.orgorientjchem.orgresearchgate.net The reaction mechanism involves a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate that cyclizes and dehydrates to yield the thiazole ring. nih.gov

This methodology allows for the synthesis of thiazoles with alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5. For the synthesis of this compound, a suitable thioamide would be reacted with 1-chloro-2-propanone (chloroacetone). However, to obtain the specific target compound, one would typically start with thioacetamide (B46855) and 1,3-dichloroacetone. The reaction between thiobenzamide (B147508) and 3-chloroacetylacetone has been studied kinetically, confirming a second-order rate constant with respect to both reactants. orientjchem.orgresearchgate.net This highlights the direct condensation mechanism that is characteristic of the Hantzsch synthesis. The flexibility of this method has made it a preferred route for generating libraries of thiazole derivatives for various applications in medicinal and materials chemistry. chemrxiv.org

| Thioamide Component | α-Halocarbonyl Component | General Product Type | Reference |

| Thioamide | α-Haloketone | 2,4-Disubstituted Thiazole | nih.govchemrxiv.org |

| Thiobenzamide | 3-Chloroacetylacetone | 2-Phenyl-4-acetyl-5-methylthiazole | orientjchem.orgresearchgate.net |

| Thiosemicarbazide | α-Haloketone | 2-Hydrazinothiazole | nih.gov |

Reaction Chemistry and Transformation Pathways of 2 Chloromethyl 4 Methyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)-4-methyl-1,3-thiazole involves the displacement of the chloride ion by a variety of nucleophiles. The chloromethyl group serves as a reactive electrophilic site, readily undergoing SN2 reactions.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to N-substituted aminomethylthiazole derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride formed during the substitution. For instance, the reaction with heterocyclic amines like piperidine, morpholine, and pyrrolidine (B122466) in a solvent such as dimethylformamide (DMF) results in the selective replacement of the chlorine atom to yield the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81-96%). researchgate.net The synthesis of various 2- and 4-aminothiazole-based compounds has been explored, often involving the condensation of thiourea (B124793) with appropriate α-bromoketones or other multistep sequences. nih.govnih.gov

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Heterocyclic Amines (piperidine, morpholine) | DMF | 5-Amino-4-chloro-3-trichloromethylisothiazole derivatives | researchgate.net |

| Thiourea | α-bromoketone | 2-Aminothiazole (B372263) derivatives | nih.gov |

| Heterocyclic Amines, Thiosemicarbazones | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Di-, tri-, and tetrathiazole moieties | nih.gov |

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols, Thiophenoxides, Thiocyanates)

Sulfur-based nucleophiles demonstrate significant reactivity towards the chloromethyl group. Thiophenols, in the presence of a base like sodium ethoxide, readily displace the chloride to form thioether linkages. asianpubs.org This reaction provides a pathway to synthesize 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles. asianpubs.org Similarly, thiocyanate (B1210189) ions can be introduced to form 2-(thiocyanatomethyl) derivatives, which are valuable intermediates in further synthetic transformations. nih.govresearchgate.net The reaction with 1,3-benzothiazole-2-thiol (B7764131) has been studied in detail, revealing a complex pathway involving seleniranium intermediates when analogous selenium compounds are used. nih.gov

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiophenol | Sodium ethoxide, Methanol, Reflux | 2-(Methylsulphonyl amino)-4-(arylthio)methyl thiazole (B1198619) | asianpubs.org |

| Potassium Thiocyanate | 2-(Isothiocyanatomethyl)thiazole derivatives | nih.gov | |

| 1,3-Benzothiazole-2-thiol | 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole | nih.gov |

Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides, Phenoxides, Formate Anions)

Oxygen-based nucleophiles also participate in substitution reactions at the chloromethyl position, although this area is less extensively documented in the provided search context compared to nitrogen and sulfur nucleophiles. The general principle involves the reaction with alcohols or phenols in the presence of a base to form the corresponding ethers. The synthesis of thiazole derivatives with various functionalities is a key area of interest for chemists due to their wide range of biological activities. nih.gov

Electrophilic Transformations of the Thiazole Ring System

The thiazole ring itself can undergo electrophilic substitution, though it is generally considered an electron-deficient heterocycle, making it less reactive than benzene. ias.ac.in The presence of both a nitrogen and a sulfur atom influences the ring's electronic properties. The calculated pi-electron density indicates that the C5 position is the most favorable site for electrophilic attack. wikipedia.org Substituents on the ring play a crucial role in directing incoming electrophiles. Electron-donating groups at the C2 position can activate the C5 position for attack even under mild conditions. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, which predominantly occur at the C5 position if it is unsubstituted. pharmaguideline.comnumberanalytics.com For this compound, the methyl group at C4 is electron-donating, while the chloromethyl group at C2 is electron-withdrawing. This substitution pattern would likely direct electrophiles to the C5 position.

Cyclization Reactions and Annulation Strategies Utilizing the Thiazole Core

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a modifiable thiazole ring, makes it a valuable building block in cyclization and annulation reactions to form fused heterocyclic systems. For example, DBU-mediated formal [4+2] annulation reactions have been demonstrated with o-chloromethyl anilines and azlactones to create 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org While specific examples starting directly from this compound were not detailed in the search results, its structural motifs are found in precursors for more complex structures. For instance, 2-aminothiazoles, which can be derived from related precursors, undergo condensation reactions with aromatic aldehydes to generate fused heterocycles. pharmaguideline.com

Influence of Substituent Electronic Properties on Thiazole Ring and Chloromethyl Reactivity

The reactivity of both the thiazole ring and the chloromethyl group is significantly influenced by the electronic properties of the substituents. The nitrogen atom in the thiazole ring typically acts as an electron sink, deactivating the nucleus towards electrophilic substitution, similar to pyridine. ias.ac.inias.ac.in

Chloromethyl Group (-CH₂Cl): This group is generally considered electron-withdrawing due to the electronegativity of the chlorine atom. This effect deactivates the thiazole ring towards electrophilic attack more than a simple methyl group would. However, it enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Spectroscopic studies have characterized the chloromethyl group's inductive effects and its ability to engage in electron delocalization. nih.gov

Methyl Group (-CH₃): The methyl group at the C4 position is electron-donating through an inductive effect. This property increases the electron density of the thiazole ring, particularly at the C5 position, making it more susceptible to electrophilic substitution compared to an unsubstituted thiazole.

Oxidative and Reductive Transformations of this compound

The chloromethyl group at the 2-position of the 4-methyl-1,3-thiazole ring is a reactive handle that can be subjected to various oxidative and reductive transformations. These reactions allow for the conversion of the chloromethyl moiety into other functional groups, thereby expanding the synthetic utility of this heterocyclic compound.

Oxidative Transformations

The primary oxidative transformation of this compound involves the conversion of the chloromethyl group into a formyl (aldehyde) group, yielding 2-formyl-4-methyl-1,3-thiazole. This transformation can be achieved through several established synthetic methodologies, including the Sommelet reaction and the Kornblum oxidation.

The Sommelet reaction provides a classic method for the oxidation of benzylic and related heterocyclic halides to aldehydes. wikipedia.org The reaction proceeds by first treating the chloromethyl compound with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt, typically under acidic conditions, leads to the formation of the corresponding aldehyde. wikipedia.org While a specific example for this compound is not extensively documented, this method has been successfully applied to similar heterocyclic systems.

The Kornblum oxidation offers an alternative pathway for the conversion of alkyl halides to carbonyl compounds. wikipedia.org This reaction involves the treatment of the chloromethyl derivative with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant. wikipedia.org The presence of a base, such as triethylamine (B128534) or sodium bicarbonate, facilitates the elimination reaction that ultimately yields the aldehyde. wikipedia.org A modified Kornblum oxidation has been reported for the synthesis of a 2-thioxo-3-(3-trifluoromethylphenyl)-2,3-dihydrothiazole-4-carbaldehyde from its corresponding chloromethyl precursor, highlighting the applicability of this method to thiazole-based structures. researchgate.net

Table 1: Plausible Oxidative Transformations of this compound

| Starting Material | Product | Reagents and Conditions | Reaction Type |

| This compound | 2-Formyl-4-methyl-1,3-thiazole | 1. Hexamine 2. H₂O, H⁺ | Sommelet Reaction |

| This compound | 2-Formyl-4-methyl-1,3-thiazole | Dimethyl sulfoxide (DMSO), NaHCO₃ or Et₃N | Kornblum Oxidation |

Reductive Transformations

The reductive transformation of this compound primarily focuses on the conversion of the chloromethyl group to a methyl group, resulting in the formation of 2,4-dimethyl-1,3-thiazole. This type of reaction is typically achieved through catalytic hydrogenolysis.

Catalytic hydrogenolysis is a widely used method for the cleavage of carbon-halogen bonds and their replacement with carbon-hydrogen bonds. The reaction is carried out in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C), and a source of hydrogen gas. The process involves the oxidative addition of the chloromethyl group to the metal surface, followed by reaction with hydrogen to release the dehalogenated product and hydrogen chloride. Research on the related compound, 2-chloro-5-chloromethylthiazole (B146395), has demonstrated the feasibility of hydrodehalogenation of the aromatic chlorine using hydrogen and a palladium on carbon catalyst, which suggests that the more labile chloromethyl group would also be susceptible to reduction under similar conditions. semanticscholar.org

Table 2: Plausible Reductive Transformation of this compound

| Starting Material | Product | Reagents and Conditions | Reaction Type |

| This compound | 2,4-Dimethyl-1,3-thiazole | H₂, Pd/C | Catalytic Hydrogenolysis |

Advanced Synthetic Utility and Derivatization Strategies

2-(Chloromethyl)-4-methyl-1,3-thiazole as a Crucial Building Block in the Construction of Complex Heterocyclic Architectures

The chemical reactivity of this compound renders it an exceptionally valuable intermediate in the synthesis of elaborate molecular structures. The key to its utility lies in the chloromethyl group, where the chlorine atom serves as an effective leaving group in nucleophilic substitution reactions. This feature allows for the strategic introduction of various functionalities and the construction of larger, more complex heterocyclic systems.

This thiazole (B1198619) derivative serves as a foundational component for building polyheterocyclic and fused-ring systems. For instance, the chloromethyl group can react with nucleophilic sites on other heterocyclic molecules, effectively linking the two rings. A general strategy involves the condensation of chloromethyl heterocycles with compounds containing reactive amine or thiol groups to forge new carbon-nitrogen or carbon-sulfur bonds, leading to the assembly of multi-ring architectures. ias.ac.in One such approach is the reaction with amidino thioureas, where the chloromethyl moiety acts as an electrophile to facilitate cyclization, resulting in the formation of 2-amino-5-heteroarylthiazoles. ias.ac.in Similarly, it can be employed in reactions with other thiazole-based nucleophiles to create dithiazole or trithiazole structures, which are of interest for their potential biological activities. nih.gov The ability to use this simple chloromethylthiazole as a starting point for creating intricate molecules underscores its importance in medicinal and materials chemistry.

Strategic Functionalization for Diverse Chemical Scaffolds

The reactive nature of the chloromethyl group is the cornerstone of the strategic functionalization of this compound, enabling its conversion into a wide array of derivatives.

The thiazole scaffold can be readily functionalized to incorporate sulfonyl and sulfonamide moieties, which are prominent pharmacophores in many therapeutic agents. researchgate.net While direct sulfonylation at the chloromethyl position is less common, related structures demonstrate the principles of introducing sulfonyl groups to the thiazole core. For example, the amino group of 2-aminothiazole (B372263) derivatives can be reacted with various sulfonyl chlorides to produce N-sulfonated products. nih.gov

A more direct application involves the conversion of a related compound, 2-amino-4-chloromethyl thiazole, into its methylsulfonylamino derivative. This is achieved by reacting the amino group with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine (B128534). asianpubs.org This transformation yields 2-(methylsulfonylamino)-4-chloromethyl thiazole, which retains the reactive chloromethyl handle for further derivatization while incorporating the desired sulfonyl group. asianpubs.org This multi-step process highlights a modular approach to synthesizing complex thiazole-based sulfonamides.

Table 1: Synthesis of a Thiazole Sulfonyl Derivative This table is based on the synthesis of a related chloromethylthiazole derivative as a representative example of the chemical transformation.

| Starting Material | Reagent | Product | Reference |

| 2-Amino-4-chloromethyl thiazole hydrochloride | Methanesulfonyl chloride, Triethylamine | 2-(Methylsulfonylamino)-4-chloromethyl thiazole | asianpubs.org |

The synthesis of substituted thioether analogues represents a straightforward and high-yielding application of this compound's reactivity. The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack by thiolates, which are readily generated from thiols in the presence of a base.

In a typical procedure, the chloromethylthiazole derivative is reacted with a selected arylthiol (thiophenol) and a base such as sodium ethoxide in a suitable solvent like methanol. asianpubs.org The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the chloride ion, forming a new carbon-sulfur bond and yielding the corresponding arylthiomethyl thiazole. asianpubs.org This method is robust and allows for the introduction of a diverse range of substituents on the aryl ring of the thioether, providing a library of compounds for further investigation.

Table 2: Representative Synthesis of Substituted Thioether Analogues This table is based on the derivatization of a functionally similar chloromethylthiazole.

| Thiazole Reactant | Thiol Reactant | Base | Product | Reference |

| 2-(Methylsulfonylamino)-4-chloromethyl thiazole | Thiophenol | Sodium ethoxide | 2-(Methylsulfonylamino)-4-(phenylthiomethyl) thiazole | asianpubs.org |

| 2-(Methylsulfonylamino)-4-chloromethyl thiazole | 4-Chlorothiophenol | Sodium ethoxide | 2-(Methylsulfonylamino)-4-((4-chlorophenyl)thiomethyl) thiazole | asianpubs.org |

| 2-(Methylsulfonylamino)-4-chloromethyl thiazole | 4-Methylthiophenol | Sodium ethoxide | 2-(Methylsulfonylamino)-4-((4-methylphenyl)thiomethyl) thiazole | asianpubs.org |

The role of this compound as a synthon extends to the construction of elaborate polyheterocyclic and fused ring systems. Its electrophilic chloromethyl group is a key handle for annulation reactions, where new rings are built onto the existing thiazole core.

For example, this building block can be used in reactions designed to form fused systems such as pyranothiazoles or thiazolopyranopyrimidines. These syntheses often involve multi-step sequences where the chloromethyl group is first modified and then participates in an intramolecular cyclization to form the fused ring. Furthermore, it can serve as a linker to connect multiple heterocyclic units. By reacting with nucleophilic heterocycles, it can generate larger molecules containing two or more distinct ring systems. ias.ac.innih.gov For instance, reaction with a nucleophilic nitrogen on another azole ring can lead to the formation of a di-heterocyclic structure linked by a methylene (B1212753) bridge, showcasing a direct pathway to complex molecular architectures. ias.ac.in

Applications in Coordination Chemistry for Ligand Synthesis

The thiazole ring is an effective structural motif for the design of ligands in coordination chemistry. researchgate.net The presence of both a "soft" sulfur atom and a "hard" nitrogen atom allows thiazole-based ligands to coordinate with a wide variety of hard and soft metal ions. nih.gov Derivatives of this compound can be elaborated into sophisticated ligands capable of forming stable metal complexes.

The synthesis of these ligands often involves modifying the chloromethyl group to introduce additional coordinating atoms. For example, the chloromethyl group can be substituted with pyridyl-containing moieties or other N-donor groups. The resulting multidentate ligand can then chelate to a metal center using the thiazole nitrogen, the thiazole sulfur, and the newly introduced donor atoms. nih.gov Metal complexes involving thiazole ligands have been synthesized with various transition metals, including nickel(II) and zinc(II). nih.gov The formation of these complexes can lead to materials with interesting photophysical properties, such as enhanced fluorescence, making them suitable for applications in chemical sensing. nih.gov

Metal-Catalyzed Coupling Reactions for Thiazole Diversification

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and thiazole derivatives are excellent substrates for these transformations. mdpi.commdpi.com The this compound scaffold is particularly amenable to diversification using these powerful methods.

A key application is the use of the chloromethyl group as an sp³-hybridized electrophile in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the formation of bonds between the methylene carbon and sp²- or sp-hybridized carbons. For example, in a Suzuki-type coupling, this compound can be reacted with various potassium aryl- or alkenyltrifluoroborates in the presence of a palladium catalyst and a suitable ligand (e.g., RuPhos). nih.gov This reaction effectively replaces the chlorine atom with an aryl or vinyl group. Similarly, Sonogashira-type couplings with terminal alkynes can introduce alkynyl functionalities. nih.gov These reactions dramatically expand the range of accessible structures from a single starting material, providing a powerful tool for generating chemical diversity.

Table 3: Potential Metal-Catalyzed Coupling Reactions for Thiazole Diversification This table illustrates the types of coupling reactions applicable to chloromethyl heterocycles.

| Coupling Reaction Type | Electrophile | Nucleophile | Catalyst System (Example) | Product Type | Reference |

| Suzuki Coupling | 2-(Chloromethyl)-...-thiazole | Potassium (hetero)aryltrifluoroborate | Pd₂(dba)₃ / RuPhos | 2-((Hetero)arylmethyl)-...-thiazole | nih.gov |

| Suzuki Coupling | 2-(Chloromethyl)-...-thiazole | Potassium alkenyltrifluoroborate | Pd₂(dba)₃ / RuPhos | 2-(Allyl)-...-thiazole | nih.gov |

| Sonogashira Coupling | 2-(Chloromethyl)-...-thiazole | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-(Propargyl)-...-thiazole | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

For the 2-(Chloromethyl)-4-methyl-1,3-thiazole molecule, three distinct proton signals are anticipated: one for the methyl group (-CH₃), one for the chloromethyl group (-CH₂Cl), and one for the proton on the thiazole (B1198619) ring (C5-H).

The methyl protons (-CH₃) at the C4 position are expected to appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm .

The chloromethyl protons (-CH₂Cl) at the C2 position would also be a singlet and are expected to be shifted downfield due to the deshielding effect of the adjacent chlorine atom and the thiazole ring, likely appearing in the range of δ 4.5-4.8 ppm .

The thiazole ring proton at the C5 position (H5) is expected to resonate as a singlet further downfield, characteristic of aromatic protons, likely in the region of δ 7.0-7.3 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C4) | 2.4 - 2.6 | Singlet |

| -CH₂Cl (at C2) | 4.5 - 4.8 | Singlet |

| Thiazole C5-H | 7.0 - 7.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. Based on data from related thiazole structures, the following chemical shift assignments can be predicted.

The carbon of the methyl group (-CH₃) is expected to appear at the most upfield region of the spectrum.

The carbon of the chloromethyl group (-CH₂Cl) will be deshielded by the chlorine atom.

The carbon atoms of the thiazole ring (C2, C4, and C5) will have characteristic chemical shifts. C2 is generally the most deshielded carbon in the thiazole ring, followed by C4 and C5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C4) | ~15-20 |

| -CH₂Cl (at C2) | ~40-45 |

| C5 (Thiazole ring) | ~115-120 |

| C4 (Thiazole ring) | ~150-155 |

| C2 (Thiazole ring) | ~165-170 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-Cl bonds, as well as vibrations of the thiazole ring.

C-H stretching vibrations of the methyl and chloromethyl groups are expected in the region of 2900-3000 cm⁻¹ .

The C=N and C=C stretching vibrations within the thiazole ring typically appear in the 1500-1650 cm⁻¹ region.

Thiazole ring vibrations (ring stretching) are also expected in the 1300-1500 cm⁻¹ range.

The C-Cl stretching vibration of the chloromethyl group is anticipated to be in the region of 600-800 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (Alkyl) | 2900 - 3000 |

| C=N stretch (Thiazole) | 1500 - 1650 |

| C=C stretch (Thiazole) | 1500 - 1650 |

| Thiazole Ring Vibrations | 1300 - 1500 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular formula of this compound is C₅H₆ClNS, which corresponds to a monoisotopic mass of approximately 146.99 g/mol . echemi.com

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound. In ESI-MS, the protonated molecule [M+H]⁺ would be expected as the base peak or a prominent peak in the positive ion mode spectrum. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak and its fragments would be observed, with the ratio of the M and M+2 peaks being approximately 3:1, characteristic of a single chlorine atom.

Predicted m/z values for common adducts in high-resolution mass spectrometry are listed below. uni.lu

Table 4: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.99823 |

| [M+Na]⁺ | 169.98017 |

| [M+K]⁺ | 185.95411 |

X-ray Diffraction Analysis for Solid-State Conformational and Packing Studies

X-ray diffraction analysis of single crystals provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been found in the searched literature, data for the closely related compound, 2-Chloro-5-chloromethyl-1,3-thiazole, offers valuable insights. nih.govresearchgate.net In this related structure, the thiazole ring is planar. nih.govresearchgate.net It is expected that the thiazole ring in this compound would also be essentially planar. The chloromethyl and methyl groups would be substituents on this planar ring system. The solid-state packing would be influenced by weak intermolecular interactions such as van der Waals forces and potentially weak C-H···N or C-H···S hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. For thiazole itself, an absorption maximum is observed around 235 nm. nist.gov The presence of substituents on the thiazole ring can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift).

For this compound, electronic transitions such as n → π* and π → π* are expected. The absorption maximum (λmax) is likely to be in the range of 230-260 nm . The exact position would depend on the solvent used for the measurement. For some 5-N-arylaminothiazoles, absorption maxima have been reported in the range of 358-410 nm, although these are more extended chromophoric systems. researchgate.net

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. Such calculations are crucial for understanding the structure, stability, and reactivity of thiazole (B1198619) derivatives. researchgate.netresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For thiazole derivatives, DFT calculations have been employed to optimize their geometrical structures and to compute various electronic properties. researchgate.netnih.gov These studies reveal how different substituents on the thiazole ring influence the electronic distribution and the HOMO-LUMO energy gap. For 2-(Chloromethyl)-4-methyl-1,3-thiazole, the electron-withdrawing chloromethyl group at the 2-position and the electron-donating methyl group at the 4-position are expected to significantly influence the electronic properties of the thiazole ring.

Table 1: Representative DFT-Calculated Parameters for Thiazole Derivatives

| Parameter | Description | Typical Values for Thiazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 2.0 to 4.0 Debye |

Note: The values presented are illustrative and based on DFT studies of various substituted thiazole compounds. Specific values for this compound would require dedicated calculations.

Analysis of Molecular Electrostatic Potential (MEP) for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational calculations that helps visualize the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. researchgate.net The MEP surface is color-coded to indicate different potential regions:

Red: Regions of negative electrostatic potential, rich in electrons, are susceptible to electrophilic attack. These areas typically correspond to lone pairs of electronegative atoms.

Blue: Regions of positive electrostatic potential, which are electron-deficient, indicate sites prone to nucleophilic attack.

Green: Regions of near-zero potential, representing nonpolar areas. nih.gov

For this compound, an MEP analysis would likely reveal specific reactive sites. The nitrogen atom of the thiazole ring is expected to be a region of high negative potential (red) due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. semanticscholar.org Conversely, the hydrogen atoms and the area around the chloromethyl group, particularly the carbon atom bonded to chlorine, would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.gov The sulfur atom can exhibit both nucleophilic and electrophilic characteristics, sometimes showing areas of both negative potential and positive potential (a "σ-hole"). semanticscholar.org

Table 2: Predicted Reactive Sites in this compound based on MEP Analysis

| Atom/Region | Predicted Electrostatic Potential | Type of Attack Favored |

| Thiazole Nitrogen | Negative (Red) | Electrophilic Attack |

| Chloromethyl Group (Carbon) | Positive (Blue) | Nucleophilic Attack |

| Thiazole Sulfur | Can be complex (positive σ-hole) | Nucleophilic or Electrophilic |

| Methyl Group Hydrogens | Positive (Blue) | Nucleophilic Interaction |

In Silico Studies of Chemical Interactions and Reaction Pathways (e.g., Molecular Docking for binding affinity to chemical targets)

In silico methods, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. wjarr.com This technique is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.govarabjchem.org

In a molecular docking study, the ligand, such as a derivative of this compound, is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a docking score in kcal/mol) and predict the most likely binding pose. impactfactor.org The analysis of the docked complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

Numerous studies have reported the molecular docking of thiazole derivatives into the active sites of various enzymes, demonstrating their potential as inhibitors. nih.govimpactfactor.orgnih.gov These studies consistently show that the thiazole core can participate in various non-covalent interactions. For instance, the nitrogen atom can act as a hydrogen bond acceptor, while the aromatic thiazole ring can engage in hydrophobic or π-stacking interactions with amino acid residues in the binding pocket. nih.gov The specific substituents, like the chloromethyl and methyl groups on this compound, would play a crucial role in determining its binding specificity and affinity for a given target. impactfactor.org

Table 3: Common Interactions of Thiazole Derivatives in Molecular Docking Studies

| Type of Interaction | Description | Potential Role of this compound Moiety |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | The thiazole nitrogen can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The methyl group and the thiazole ring can form hydrophobic contacts. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The thiazole ring can stack with aromatic amino acid residues like phenylalanine or tyrosine. |

| Halogen Bonding | A noncovalent interaction involving a halogen atom (chlorine in this case). | The chlorine atom of the chloromethyl group can act as a halogen bond donor. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation and confirmation. By performing calculations on a proposed molecular structure, theoretical spectra (e.g., IR, NMR) can be generated and compared with experimental data. nih.govmdpi.com

DFT calculations are commonly used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Vibrational Frequencies (IR): Theoretical calculations can predict the frequencies and intensities of vibrational modes. For this compound, this would help assign specific absorption bands in the experimental IR spectrum to the stretching and bending vibrations of C-H, C=N, C=C, and C-S bonds within the molecule. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental values is a rigorous method for verifying the proposed chemical structure. mdpi.com

This computational approach not only aids in the characterization of newly synthesized compounds but also provides a deeper understanding of how the electronic environment around each atom influences its spectroscopic properties. nih.gov

Concluding Perspectives on Research Advances in 2 Chloromethyl 4 Methyl 1,3 Thiazole Chemistry

Current Challenges and Emerging Methodologies in Synthetic Organic Chemistry of Chloromethyl Thiazoles

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bepls.com

Ultrasonic irradiation: The use of ultrasound can enhance reaction rates and efficiency. bepls.com

Green solvents and catalysts: The replacement of traditional volatile organic solvents with more environmentally benign alternatives, along with the use of reusable catalysts, is a key focus. bepls.comnih.gov

One-pot, multi-component reactions: These reactions allow for the synthesis of complex molecules in a single step, which improves efficiency and reduces waste. bepls.com

A novel approach to the synthesis of chloromethyl-substituted thiazolidines involves the ring transformation of 2-(thiocyanomethyl)aziridines, which can then be converted to the corresponding thiazoline. nih.gov While not a direct synthesis of 2-(chloromethyl)-4-methyl-1,3-thiazole, this methodology represents the kind of innovative synthetic design being explored in the field. The development of such new synthetic routes is crucial for overcoming the limitations of classical methods and for providing more efficient and sustainable access to this important class of compounds.

Future Research Directions for Novel Chemical Transformations and Advanced Material Synthesis

The future of research on this compound is poised to expand into new and exciting areas, driven by the need for novel molecules with tailored properties. The inherent reactivity of the chloromethyl group makes it an ideal handle for a wide array of chemical transformations, opening the door to a vast chemical space of new derivatives.

In the realm of medicinal chemistry, the thiazole (B1198619) nucleus is a well-established pharmacophore present in numerous approved drugs. researchgate.netlifechemicals.com Future research will likely focus on leveraging this compound as a building block for the synthesis of new biologically active compounds. researchgate.netlifechemicals.comnih.govresearchgate.netmdpi.com The ability to easily introduce a variety of functional groups by nucleophilic substitution of the chlorine atom allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets. researchgate.net The development of novel thiazole derivatives with potential applications as anticancer, antimicrobial, and anti-inflammatory agents is a particularly promising avenue of research. nih.govresearchgate.netmdpi.com

Beyond medicinal chemistry, the unique electronic and structural properties of the thiazole ring suggest potential applications in materials science. lifechemicals.com Future research could explore the incorporation of the this compound moiety into larger molecular architectures to create novel functional materials. lifechemicals.com Potential areas of investigation include:

Organic dyes and pigments: The thiazole ring is a component of some fluorescent dyes, and new derivatives could be designed with specific photophysical properties. lifechemicals.com

Semiconducting polymers: Thiazole-containing polymers have shown promise in electronic applications, and this compound could serve as a monomer for the synthesis of new materials. lifechemicals.com

Catalysis: The thiazole moiety can act as a ligand for metal catalysts, and new catalytic systems could be developed based on this scaffold. lifechemicals.com

The continued development of novel synthetic methods will be paramount to realizing these future research directions. More efficient and selective methods for the functionalization of the thiazole ring and the manipulation of the chloromethyl group will be essential for accessing the next generation of advanced materials and therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-4-methyl-1,3-thiazole, and how are reaction conditions optimized?

The compound is typically synthesized via Hantzsch thiazole condensation , where a β-chlorovinyl carbonyl intermediate reacts with a thioamide or thiourea derivative. Key steps include:

- Reflux in ethanol-chloroform mixtures (1:1 v/v) with sodium acetate trihydrate as a catalyst ().

- Purification via column chromatography using neutral alumina and ethyl acetate/benzene (9:1 v/v) as eluent ().

- Yield optimization by controlling reaction time (5–6 hours) and stoichiometric ratios of reagents (). Alternative routes involve chloromethylation of pre-formed thiazole cores using chlorinating agents like SOCl₂ or PCl₃ ().

Q. How is the structural integrity of this compound validated experimentally?

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl and chloromethyl groups at positions 4 and 2, respectively) ().

- Elemental analysis (C, H, N, S) to verify purity (>95%) ().

- Melting point determination (e.g., 49–50°C for the phenyl-substituted analog) ().

- Infrared (IR) spectroscopy to identify C–Cl (650–750 cm⁻¹) and thiazole ring vibrations ().

Advanced Research Questions

Q. How can regioselective functionalization of the thiazole ring be achieved, particularly at the chloromethyl position?

Regioselectivity is influenced by:

- Steric and electronic effects : The chloromethyl group (electron-withdrawing) directs nucleophilic attacks to the less hindered positions.

- Catalytic systems : Use of Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-methyl position ().

- Protection/deprotection strategies : Temporarily masking the chloromethyl group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions ().

Q. What methodological approaches resolve contradictions in crystallographic data for thiazole derivatives?

Discrepancies in X-ray diffraction data (e.g., disorder in ethyl groups) are addressed by:

- Multi-component refinement : Assigning partial occupancy (e.g., 0.66:0.34 ratio) to disordered atoms ().

- Hydrogen bonding analysis : Identifying N–H⋯O and C–H⋯O interactions to explain crystal packing anomalies ().

- Validation tools : Using R-factor convergence (<0.055) and SHELXL refinement parameters to ensure data reliability ().

Q. How are computational methods integrated to predict the reactivity of this compound in drug discovery?

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzyme active sites ().

- DFT calculations : Optimizing geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites ().

- ADMET profiling : Computational tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) ().

Methodological Challenges and Solutions

Q. How are spectral data discrepancies (e.g., NMR splitting patterns) reconciled during structural elucidation?

Conflicting data arise from:

- Dynamic effects : Rotamers or conformational exchange in solution (e.g., hindered rotation of substituents).

- Solvent interactions : Use of deuterated DMSO or CDCl₃ to stabilize specific conformers ().

- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguous assignments ().

Q. What strategies mitigate side reactions during thiazole ring synthesis?

- Temperature control : Avoiding excessive heat (>80°C) to prevent decomposition of chloromethyl intermediates ().

- Inert atmospheres : Using nitrogen or argon to minimize oxidation ().

- Stepwise addition : Gradual introduction of reactive reagents (e.g., substituted benzaldehydes) to control exothermicity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.